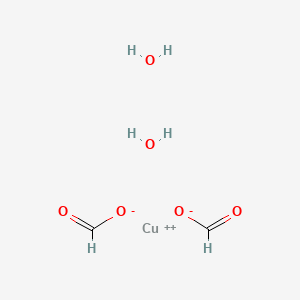

Cupric formate dihydrate

Description

Significance within Coordination Chemistry and Materials Science

In coordination chemistry, cupric formate (B1220265) dihydrate serves as a model compound for studying metal-ligand interactions. The formate ligands bridge the copper(II) ions, creating a complex network that dictates the material's properties. iucr.orgdtic.mil The coordination environment of the copper ions, which is typically a distorted octahedron, is of fundamental interest to researchers exploring stereochemistry and the Jahn-Teller effect in copper(II) complexes. iucr.orgresearchgate.net

The study of its magnetic properties has been particularly fruitful. The arrangement of the copper atoms and formate bridges leads to interesting magnetic phenomena, including antiferromagnetism. dtic.milresearchgate.net These properties are a direct consequence of the superexchange interactions mediated by the formate bridges, providing a clear example of how coordination geometry influences the electronic and magnetic characteristics of a material.

From a materials science perspective, cupric formate dihydrate and its related compounds are investigated for their potential applications. These include use as precursors for the synthesis of copper nanoparticles and conductive films. researchgate.net The thermal decomposition of copper(II) formate has been explored as a method for depositing copper, with potential applications in electronics and catalysis. researchgate.netgoogle.comsciencemadness.org

Overview of Copper(II) Formate Hydrates and Anhydrous Forms

Copper(II) formate can crystallize with varying amounts of water, leading to different hydrated forms. The most common are the dihydrate (Cu(HCOO)₂·2H₂O) and the tetrahydrate (Cu(HCOO)₂·4H₂O). crystalls.info The specific hydrate (B1144303) that forms is dependent on the crystallization temperature. chemicalbook.com For instance, the tetrahydrate can be produced by crystallization at lower temperatures, while the metastable dihydrate forms at temperatures between 50-60°C. nih.govchemicalbook.com

In addition to the hydrated forms, anhydrous copper(II) formate (Cu(HCOO)₂) also exists and has been the subject of significant research. chemicalbook.comacs.org There are at least three known crystalline modifications of the anhydrous form, often designated as α, β, and γ phases, each with distinct structural and physical properties. researchgate.netresearchgate.net The transition between these hydrated and anhydrous forms, as well as between the different anhydrous polymorphs, is a key area of investigation. researchgate.netnist.gov

The crystal structure of cupric formate dihydrate is monoclinic. iucr.org The structure consists of chains of copper atoms linked by formate groups in both anti-syn and anti-anti bridging arrangements. iucr.org This intricate network is further stabilized by hydrogen bonding involving the water molecules. iucr.org

Table 1: Crystallographic Data for Copper(II) Formate Dihydrate

| Property | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a | 8.54 Å |

| b | 7.15 Å |

| c | 9.50 Å |

| β | 96° 48' |

| Z (formula units per unit cell) | 4 |

Data sourced from Bukowska-Strzyzewska (1965) iucr.org

Historical Context of Research on Copper(II) Formate Systems

The investigation of copper(II) formate systems has a rich history. Early research focused on the synthesis and basic characterization of the different hydrated and anhydrous forms. nih.govchemicalbook.com The preparation of these compounds was often achieved through the reaction of copper(II) oxide, carbonate, or hydroxide (B78521) with formic acid. nih.govchemicalbook.com

A significant milestone in the study of these compounds was the determination of their crystal structures. The work of R. L. Martin and H. Waterman in the late 1950s was pivotal in understanding the stereochemistry of copper(II) formates. iucr.org This was followed by detailed crystallographic studies, such as the one on cupric formate dihydrate published in 1965, which elucidated the complex three-dimensional network of copper atoms and formate bridges. iucr.orgglobalauthorid.comscilit.com

More recent research has delved deeper into the physical properties of these materials, particularly their magnetic behavior. dtic.milresearchgate.netresearchgate.net The discovery of antiferromagnetic ordering in copper(II) formate systems has spurred further investigations into the relationship between structure and magnetism in coordination polymers. dtic.mil The development of advanced analytical techniques has allowed for more precise measurements and a more sophisticated understanding of these fascinating materials. researchgate.netresearchgate.net

Properties

CAS No. |

22992-79-6 |

|---|---|

Molecular Formula |

C2H6CuO6 |

Molecular Weight |

189.61 g/mol |

IUPAC Name |

copper;diformate;dihydrate |

InChI |

InChI=1S/2CH2O2.Cu.2H2O/c2*2-1-3;;;/h2*1H,(H,2,3);;2*1H2/q;;+2;;/p-2 |

InChI Key |

TZNFGOYNQQEGJT-UHFFFAOYSA-L |

Canonical SMILES |

C(=O)[O-].C(=O)[O-].O.O.[Cu+2] |

Origin of Product |

United States |

Synthetic Methodologies for Copper Ii Formate and Its Hydrates

Solution-Based Synthesis Approaches

Solution-based methods are the most common and straightforward routes for the synthesis of copper(II) formate (B1220265) and its various hydrated forms. These techniques involve the dissolution of copper precursors in a suitable solvent, followed by precipitation or crystallization to yield the desired product.

Precipitation Methods from Copper(II) Salts

Precipitation is a widely employed technique for the synthesis of copper(II) formate. This method typically involves the reaction of a soluble copper(II) salt with a formate source in an aqueous solution, leading to the formation of a copper(II) formate precipitate.

A common approach involves the reaction of copper(II) salts such as copper(II) sulfate (B86663) (CuSO₄), copper(II) chloride (CuCl₂), or copper(II) nitrate (B79036) (Cu(NO₃)₂) with sodium formate (NaHCOO) in water. researchgate.net The solubility differences between the reactants and the product drive the precipitation of copper(II) formate. For instance, studies have investigated the solubilities in CuSO₄–NaHCOO–H₂O, CuCl₂–NaHCOO–H₂O, and Cu(NO₃)₂–NaHCOO–H₂O systems at 25°C to determine the crystallization regions of copper(II) formate monohydrate and dihydrate. researchgate.net

Another precipitation route involves the reaction of copper(II) carbonate (CuCO₃), copper(II) hydroxide (B78521) (Cu(OH)₂), or copper(II) oxide (CuO) with formic acid (HCOOH). chemicalbook.comcrystalls.info For example, adding formic acid to a flask containing a copper compound like copper(II) hydroxycarbonate and stirring until the copper compound completely dissolves results in the formation of copper(II) formate. crystalls.info The reaction of copper carbonate with formic acid is a conventional method for producing copper formate. google.com

The separation of different ions in a solution can also be achieved through precipitation based on their varying solubility products. jove.com For example, copper(II) sulfide (B99878) can be precipitated from a solution containing Cu(II) and Fe(II) ions by adding acidic H₂S. jove.com While not directly a synthesis of copper(II) formate, this principle of selective precipitation is fundamental to the methods described above.

Co-precipitation is another relevant technique where a substance is used to precipitate otherwise soluble contaminants. jove.com In the context of catalyst synthesis, co-precipitation of mixed Cu, Zn, and Al hydroxycarbonates is a standard method. mpg.de This process can be influenced by the choice of anions, such as formate, which can act as ligands and buffers, affecting the hydrolysis chemistry of the metal ions. mpg.de

Table 1: Precipitation Reactions for Copper(II) Formate

| Copper(II) Precursor | Reagent | Product | Reference |

| Copper(II) sulfate (CuSO₄) | Sodium formate (NaHCOO) | Copper(II) formate dihydrate | researchgate.net |

| Copper(II) chloride (CuCl₂) | Sodium formate (NaHCOO) | Copper(II) formate dihydrate | researchgate.net |

| Copper(II) nitrate (Cu(NO₃)₂) | Sodium formate (NaHCOO) | Copper(II) formate dihydrate | researchgate.net |

| Copper(II) carbonate (CuCO₃) | Formic acid (HCOOH) | Copper(II) formate | chemicalbook.comgoogle.com |

| Copper(II) hydroxide (Cu(OH)₂) | Formic acid (HCOOH) | Copper(II) formate | chemicalbook.comcrystalls.info |

| Copper(II) oxide (CuO) | Formic acid (HCOOH) | Copper(II) formate | chemicalbook.comcrystalls.info |

Crystallization Techniques

Crystallization is a key step in obtaining pure, well-defined crystals of copper(II) formate and its hydrates from a solution. The specific hydrate (B1144303) form obtained is highly dependent on the crystallization temperature.

Copper(II) formate tetrahydrate (Cu(HCOO)₂·4H₂O) is produced by crystallization at lower temperatures. chemicalbook.com

Copper(II) formate dihydrate (Cu(HCOO)₂·2H₂O) , a metastable form, is obtained by crystallization from solutions at temperatures between 50-60°C. chemicalbook.com

Anhydrous copper(II) formate (Cu(HCOO)₂) is formed when crystallization occurs from solutions at 75-85°C. chemicalbook.com

The presence of water is crucial; in a reaction mixture containing water, copper formate exists in an anhydrous state above approximately 60°C and as a dihydrate or tetrahydrate at or below this temperature. google.comgoogle.com However, at temperatures exceeding 85°C in the presence of a large quantity of water, copper formate can become unstable and form water-insoluble decomposition products like basic copper formate. google.comgoogle.com

The growth of single crystals for structural analysis often employs slow evaporation of the solvent from the solution. crystalls.info For instance, crystals of about 2-2.5 cm can be grown from a water solution over a period of two months using this method. crystalls.info

Solvothermal and Hydrothermal Synthesis

Solvothermal and hydrothermal synthesis are methods that involve chemical reactions in a closed system (like an autoclave) at temperatures above the boiling point of the solvent. researchsynergypress.com Hydrothermal synthesis specifically uses water as the solvent, while solvothermal synthesis can use other organic solvents. researchsynergypress.com These techniques are particularly useful for synthesizing materials with controlled size, shape, and crystallinity. researchsynergypress.com

In the context of copper(II) formate, these methods are often employed for the synthesis of nanomaterials or coordination polymers. For example, continuous hydrothermal synthesis has been used to produce copper nanoparticles with copper formate as the precursor, where formic acid decomposes to provide the reducing agent. rsc.org

Solvothermal reactions of copper(II) nitrate with terephthalic acid and 4,4'-bipyridine (B149096) in aqueous ethanol (B145695) at 180°C have been shown to produce a stable, open-framework coordination polymer containing mixed-valence Cu(I)-Cu(II) dimer units. cmu.edu The ethanol in the solvent mixture can act as a reducing agent for Cu(II) to Cu(I) at high temperatures. cmu.edu Similarly, three-dimensional hierarchical CuS microspheres have been synthesized via a solvothermal method using a Cu-based ionic liquid precursor. acs.org

While direct synthesis of simple cupric formate dihydrate via these methods is less common in the literature, the principles are applicable. The controlled temperature and pressure conditions can influence the resulting crystalline phase and morphology.

Solid-State and Precursor Decomposition Routes

Solid-state synthesis and the thermal decomposition of precursor compounds offer alternative pathways to obtain copper(II) formate and related materials, often with unique properties.

Synthesis via Thermal Decomposition of Copper Precursors

Thermal decomposition involves heating a precursor compound to induce its breakdown into the desired product. Anhydrous copper(II) formate itself is a precursor for producing copper fine powder through thermal decomposition in a non-oxidizing atmosphere at temperatures between 150-300°C. google.com

The synthesis of copper nanoparticles can be achieved through the low-temperature decomposition of copper(II) formate in the presence of oleylamine (B85491). scispace.com In this process, copper(II) formate is dissolved in oleylamine or a mixture of oleylamine and dodecane (B42187) at around 60°C, and then the temperature is raised to 140°C to initiate decomposition. scispace.com

Investigations into the thermal decomposition of freeze-dried copper formate show that it decomposes at about 200°C, releasing formic acid and carbon dioxide and leaving behind metallic copper. osti.gov This self-reducing nature of copper formate is a key property exploited in applications like conductive inks. rsc.orgresearchgate.net

Role of Organic Ligands and Solvents in Controlled Synthesis

Organic ligands and solvents play a crucial role in controlling the synthesis of copper(II) formate and its derivatives, influencing their structure, stability, and decomposition behavior.

The reaction of copper(II) carboxylates with N-donor ligands like pyrazole (B372694) can lead to the formation of various coordination polymers. acs.org The choice of solvent can also direct the outcome of the synthesis. For instance, solution-based and solid-state reactions of copper(II) compounds with l-threonine (B559522) and 1,10-phenanthroline (B135089) in different solvents yielded eight new ternary coordination compounds with varying structures. nih.gov

In the context of precursor decomposition for conductive inks, alkanolamines are often used as ligands to form soluble copper complexes. rsc.org These ligands, such as 2-amino-2-methyl-1-propanol (B13486) (AMP), not only make copper(II) formate soluble in suitable solvents for printing but also lower its decomposition temperature. rsc.org The steric bulk of these amine ligands can influence the coordination number and the decomposition profile of the copper precursor complex. d-nb.info For example, the use of excess alkanolamines can lead to the formation of tris-coordinated copper precursor ions, which exhibit different decomposition temperatures. d-nb.info The interaction between the formate counter-ion and the NH group of the ligand, often through hydrogen bonding, can also affect the decomposition temperature. d-nb.info

Directed Synthesis of Specific Hydrate Phases (e.g., Dihydrate, Tetrahydrate, Lower Hydrates)

The controlled synthesis of specific copper(II) formate hydrate phases is primarily governed by the crystallization temperature from aqueous solutions. By carefully manipulating the temperature, it is possible to selectively isolate the tetrahydrate, dihydrate, and other hydrate forms.

The general method for preparing copper(II) formate involves the reaction of a copper(II) source, such as copper(II) carbonate, copper(II) hydroxide, or copper(II) oxide, with formic acid. crystalls.infoontosight.aichemicalbook.com The resulting solution is then subjected to crystallization under specific temperature conditions to yield the desired hydrate.

Synthesis of Copper(II) Formate Tetrahydrate (Cu(HCOO)₂·4H₂O)

The tetrahydrate is typically formed when crystallization occurs at lower temperatures. One documented method involves reacting copper(II) hydroxide with an 80% aqueous solution of formic acid. prepchem.com The mixture is stirred, and upon filtration, copper(II) formate tetrahydrate is obtained. prepchem.com Crystallization from aqueous solutions at temperatures below -38 °C can also lead to the formation of the tetrahydrate, which exhibits a phase transition from a paraelectric to an antiferroelectric phase. researchgate.net

Synthesis of Copper(II) Formate Dihydrate (Cu(HCOO)₂·2H₂O)

The dihydrate is known to be a metastable phase that crystallizes from aqueous solutions at intermediate temperatures, typically between 50-60°C. chemicalbook.com A new method for the synthesis of various copper(II) formates, including the dihydrate, involves the reaction of copper(II) nitrate trihydrate with formic acid. researchgate.net

Synthesis of Lower Hydrates

Research has also identified lower hydrate phases of copper(II) formate. A notable example is a layered copper-formate hydrate with the formula Cu(HCOO)₂·1/3H₂O. researchgate.net This unique hydrate is characterized by its low water content and a strongly waved (4,4) copper-formate layer structure. researchgate.net

Additionally, basic copper formate, with the formula [Cu₃(OH)₄(HCOO)₂], can be selectively prepared through the hydrolysis of formate ions in concentrated aqueous solutions of copper formate. researchgate.net

The following table summarizes the reaction conditions for the directed synthesis of various copper(II) formate hydrates:

| Hydrate Phase | Reactants | Solvent | Crystallization Temperature | Reference |

| Tetrahydrate | Copper(II) hydroxide, Formic acid (80% aq.) | Water | Not specified, implied lower temperatures | prepchem.com |

| Tetrahydrate | Not specified | Water | Below -38 °C | researchgate.net |

| Dihydrate | Copper(II) source, Formic acid | Water | 50-60 °C | chemicalbook.com |

| Dihydrate | Copper(II) nitrate trihydrate, Formic acid | Not specified | Not specified | researchgate.net |

| Lower Hydrate (Cu(HCOO)₂·1/3H₂O) | Not specified | Not specified | Not specified | researchgate.net |

| Basic Copper Formate ([Cu₃(OH)₄(HCOO)₂]) | Copper formate (concentrated aq. solution) | Water (hydrolysis) | Not specified | researchgate.net |

Advanced Crystallographic and Structural Elucidation

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SXD) is a premier technique for the precise determination of a compound's atomic and molecular structure. figshare.com By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can map the electron density and thereby deduce atomic positions, bond lengths, and bond angles with high accuracy.

Early and subsequent single-crystal X-ray diffraction studies have unequivocally established that cupric formate (B1220265) dihydrate crystallizes in the monoclinic system. nih.govcrystalls.info The specific space group was determined to be P2₁/c. nih.gov This space group assignment is based on the systematic absences of certain reflections in the diffraction data, which correspond to the presence of a 2₁ screw axis and a c-glide plane. The unit cell contains four formula units (Z = 4) of Cu(HCOO)₂·2H₂O. nih.gov

| Parameter | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | nih.govcrystalls.info |

| Space Group | P2₁/c | nih.gov |

| a (Å) | 8.54 | nih.govcrystalls.info |

| b (Å) | 7.15 | nih.gov |

| c (Å) | 9.50 | nih.govcrystalls.info |

| β (°) | 96.80 (or 96° 48') | nih.govcrystalls.info |

| Volume (ų) | 574.2 | nih.gov |

| Z (formula units per cell) | 4 | nih.gov |

The crystal structure of cupric formate dihydrate contains two crystallographically distinct copper(II) ions, each exhibiting a distorted octahedral coordination geometry. nih.gov This distortion is a classic manifestation of the Jahn-Teller effect, which is common for octahedral Cu(II) complexes. researchgate.netscholaris.ca

The coordination sphere of the first copper atom, Cu(1), is composed entirely of six oxygen atoms from bridging formate groups. The second copper atom, Cu(2), is coordinated by two oxygen atoms from formate groups and four oxygen atoms from two chelating water molecules. nih.gov The Cu-O bond lengths show significant variation, with some bonds being notably elongated, which is characteristic of the Jahn-Teller distortion. nih.govrsc.org

| Bond | Distance (Å) | Reference |

|---|---|---|

| Cu(1)-O(1) | 2.02 | nih.gov |

| Cu(1)-O(2) | 2.28 | nih.gov |

| Cu(1)-O(3) | 2.03 | nih.gov |

| Cu(2)-O(4) | 2.35 | nih.gov |

| Cu(2)-O(5) (H₂O) | 1.97 | nih.gov |

| Cu(2)-O(6) (H₂O) | 2.02 | nih.gov |

The formate ligand (HCOO⁻) is a versatile linker in coordination chemistry, capable of adopting various bridging modes. figshare.comasianpubs.org In the structure of cupric formate dihydrate, the formate groups are crucial in linking the copper centers to form a three-dimensional framework. The analysis reveals a combination of anti-syn and anti-anti bridging arrangements. nih.gov

Anti-anti bridging: In this mode, the two oxygen atoms of the formate ligand bridge two different metal centers, with the metal ions positioned on opposite sides relative to the plane of the carboxylate group. asianpubs.orgiucr.org

Syn-anti bridging: Here, the two oxygen atoms also bridge two different metal centers, but one metal ion is on the same side (syn) and the other is on the opposite side (anti) relative to the carboxylate plane. figshare.comasianpubs.org

This complex network of bridging formate ligands creates a robust polymeric structure. nih.gov

Hydrogen bonds play a significant role in stabilizing the crystal structure of cupric formate dihydrate. The coordinated water molecules are key participants, acting as hydrogen bond donors. uchile.cl The hydrogen atoms of the water molecules form hydrogen bonds with the oxygen atoms of the formate ligands, creating an extensive three-dimensional network that links the primary coordination polymer chains. uchile.closti.gov

Studies on isomorphous mixed-metal formates provide specific details on the geometry of these interactions. The water molecules coordinated to one metal center donate protons to formate oxygen atoms that are coordinated to adjacent metal centers, effectively stitching the polymeric layers together. uchile.cl

| Donor (D) | Acceptor (A) | D···A Distance (Å) | Reference |

|---|---|---|---|

| O(W) — H | O(formate) | Data not explicitly available for pure dihydrate, but studies on isomorphous systems confirm extensive networks. | uchile.cl |

Neutron Diffraction Studies for Hydrogen Atom Localization

While X-ray diffraction is powerful, precisely locating hydrogen atoms can be challenging due to their low electron density. nih.gov Neutron diffraction is a complementary and often superior technique for this purpose because neutrons scatter from atomic nuclei rather than electrons. nih.govresearchgate.net This method allows for the accurate determination of H-atom positions and, consequently, a more detailed and accurate description of hydrogen bonding networks. researchgate.netmdpi.com

Neutron diffraction studies have been successfully employed to refine the crystal structures and locate hydrogen (or deuterium) atoms in related compounds like copper formate tetrahydrate and anhydrous α-copper(II) formate. crystalls.infonih.gov In these studies, the technique provided critical details about the hydrogen bonding and the orientation of molecules. However, a specific, detailed single-crystal neutron diffraction study focused on hydrogen atom localization in cupric formate dihydrate is not prominently available in the surveyed literature. Such a study would be invaluable for a complete characterization of the hydrogen bonding network outlined in section 3.1.4.

Powder X-ray Diffraction for Phase Identification and Polymorphism

Powder X-ray diffraction (PXRD) is an essential tool for the routine identification and phase purity assessment of crystalline materials. researchgate.net The technique involves directing X-rays at a powdered sample and measuring the diffraction pattern, which serves as a unique fingerprint for a specific crystalline phase. researchgate.net PXRD is widely used to confirm the formation of cupric formate dihydrate in various synthetic preparations.

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a critical area of materials science. While cupric formate dihydrate itself is well-characterized in its monoclinic P2₁/c form, research has shown that structural variations can be induced. It has been established that the inclusion of other divalent metal ions, such as cobalt(II) or magnesium(II), into the crystal lattice during crystallization can force a structural transformation. uchile.clresearchgate.net This results in a new crystal phase that is distinct from the pure dihydrate, indicating that the underlying cupric formate structure is susceptible to polymorphic changes under specific chemical conditions. researchgate.net This new phase, formed in mixed-crystal systems like Cu₀.₇₄Co₀.₂₆(HCOO)₂·2H₂O, represents a distinct polymorphous modification. researchgate.net

Structural Correlations with Related Metal Formate Frameworks

The crystal structure of cupric formate dihydrate serves as a foundational example within the broader class of metal formate frameworks. The versatility of the formate ligand (HCOO⁻) in its coordination modes, combined with the diverse stereochemical preferences of different metal cations, gives rise to a rich variety of three-dimensional structures. Understanding the structural correlations between cupric formate dihydrate and other metal formate frameworks provides insight into how the choice of metal ion and the presence of guest molecules, such as water or organic cations, dictate the resulting network topology and properties.

A key feature of many metal formate frameworks is the bridging of metal centers by formate ligands, which can adopt several coordination modes, most commonly anti-anti, anti-syn, and syn-syn. acs.org In cupric formate dihydrate, the structure is characterized by chains of copper atoms linked by formate groups in both anti-syn and anti-anti bridging arrangements. iucr.org This creates a complex three-dimensional network. The copper atoms exhibit distorted octahedral coordination environments. iucr.org

In contrast, many other divalent metal formates, particularly those templated with organic cations, adopt different framework topologies, such as the perovskite-like architecture. acs.orgmdpi.com These frameworks, with the general formula [Cation][M(HCOO)₃], consist of octahedrally coordinated metal ions (M = Mn, Fe, Co, Ni, Zn, Mg) bridged by formate ligands in a consistent anti-anti coordination mode. acs.orgnih.gov This arrangement forms a network with cavities that accommodate the templating organic cations, such as dimethylammonium (DMA⁺) or formamidinium (FMD⁺). acs.orgmdpi.com The nature of the metal ion significantly influences the lattice parameters and the stability of these perovskite structures. For instance, in the [HONH₃][M(HCOO)₃] series, the cell parameters systematically decrease as the ionic radius of the divalent metal (M = Mn, Co, Ni, Zn, Mg) decreases. nih.gov Similarly, in FMD-templated formates, the size of the metal cation is critical; manganese forms a stable perovskite structure, while the smaller zinc and magnesium ions lead to a more distorted orthorhombic framework because the cavities are not large enough to accommodate the FMD⁺ cation without significant strain. acs.org

Another important class of related structures is the niccolite-type frameworks, which have the general formula AMIIMIII(HCOO)₆. researchgate.net In these heterometallic systems, MII and MIII octahedra are bridged by formate ligands, also in an anti-anti fashion, creating a distinct (4¹²·6³)(4⁹·6⁶) topology. researchgate.net The magnetic properties of these materials are highly dependent on the specific divalent metal ions incorporated into the framework. acs.org

The table below provides a comparative overview of the crystallographic data for cupric formate dihydrate and several related metal formate frameworks, illustrating the structural diversity within this class of compounds.

| Compound | Formula | Crystal System | Space Group | Key Structural Features |

| Cupric formate dihydrate | Cu(HCOO)₂·2H₂O | Monoclinic | P2₁/c | Chains of Cu atoms with anti-syn and anti-anti formate bridges; distorted octahedral Cu coordination. iucr.org |

| Dimethylammonium manganese formate | [(CH₃)₂NH₂][Mn(HCOO)₃] | Rhombohedral | R-3c | Perovskite-like framework with anti-anti formate bridges; disordered DMA⁺ cations in cavities. acs.orgmdpi.com |

| Hydroxylammonium manganese formate | [HONH₃][Mn(HCOO)₃] | Orthorhombic | P2₁2₁2₁ | Chiral framework with 4⁹·6⁶ topology; anti-anti formate bridges. nih.gov |

| Formamidinium manganese formate | [NH₂-CH⁺-NH₂][Mn(HCOO)₃] | Monoclinic (at 295 K) | C2/c | Distorted perovskite structure with anti-anti formate bridges; undergoes temperature-induced phase transition. acs.org |

| Iron(II) formate formic acid solvate | α-Fe(O₂CH)₂·1/3HCO₂H | Monoclinic | P2₁/n | Open framework structure with channels occupied by formic acid molecules. kit.edu |

| DMA-templated Sodium Iron formate | [(CH₃)₂NH₂][Na₀.₅Fe₀.₅(HCOO)₃] | Rhombohedral (High Temp.) | R-3c | Perovskite architecture with disordered DMA⁺ cations. rsc.org |

The structural variations are also evident in the bond lengths and angles, which are sensitive to the electronic configuration of the metal ion. In cupric formate dihydrate, the Jahn-Teller effect, typical for Cu(II) in an octahedral environment, contributes to the observed distortion, with a range of Cu-O bond lengths (from 1.97 Å to 2.35 Å). iucr.org In contrast, the Mn-O distances in the high-temperature phase of [NH₂-CH⁺-NH₂][Mn(HCOO)₃] are all equivalent (2.1871 Å), reflecting a more regular octahedral geometry for the high-spin d⁵ Mn(II) ion. acs.org The formate groups themselves can also show variations in C-O bond lengths depending on their bridging mode and interaction with the metal centers. iucr.org

In Depth Spectroscopic Characterization and Vibrational Analysis

Infrared (IR) and Raman Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful techniques for probing the vibrational modes of molecules. In the context of cupric formate (B1220265) dihydrate, these methods provide detailed insights into the bonding and structure of the formate ligands, coordinated water molecules, and the copper-ligand interactions.

Assignment of Vibrational Modes of Formate Ligands

The vibrational spectra of the formate ion (HCOO⁻) are well-characterized and serve as a basis for understanding its coordination in metal complexes. Key vibrational modes for the formate ligand include C-H stretching, C-H in-plane and out-of-plane bending, and symmetric and asymmetric COO stretching.

In cupric formate dihydrate, the formate ligands bridge copper atoms, leading to specific shifts in their vibrational frequencies compared to the free ion. The assignment of these modes is crucial for determining the coordination environment of the formate group.

Table 1: Assignment of Formate Ligand Vibrational Modes in Cupric Formate Dihydrate

| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Description |

| C-H Stretching | ~2900 | ~2900 | Stretching of the carbon-hydrogen bond. |

| Asymmetric COO Stretching | ~1580 | ~1580 | Antisymmetric stretching of the carboxylate group. |

| C-H In-plane Bending | ~1380 | ~1380 | Bending of the C-H bond within the plane of the formate ion. |

| Symmetric COO Stretching | ~1350 | ~1350 | Symmetric stretching of the carboxylate group. |

| C-H Out-of-plane Bending | ~1070 | Not typically observed | Bending of the C-H bond out of the plane of the formate ion. |

| OCO Bending (Scissoring) | ~780 | ~780 | Scissoring motion of the O-C-O angle. |

Note: The exact frequencies can vary slightly depending on the specific crystalline form and experimental conditions.

Identification of Coordinated Water Vibrations

The presence of coordinated water molecules in cupric formate dihydrate gives rise to distinct vibrational bands in the IR and Raman spectra. These bands are associated with the stretching and bending modes of the water molecules. The ordering of these water molecules can be influenced by temperature, which is reflected in the spectra. researchgate.net

The O-H stretching vibrations typically appear as a broad band in the high-frequency region of the IR spectrum, generally between 3000 and 3600 cm⁻¹. The H-O-H bending (scissoring) mode is observed around 1600 cm⁻¹. In some cases, librational (rocking, wagging, and twisting) and translational modes of the water molecules can be observed at lower frequencies, particularly at low temperatures. researchgate.net

Table 2: Vibrational Modes of Coordinated Water in Cupric Formate Dihydrate

| Vibrational Mode | Approximate IR Frequency (cm⁻¹) | Description |

| O-H Stretching | 3000 - 3600 | Symmetric and asymmetric stretching of the O-H bonds. |

| H-O-H Bending (Scissoring) | ~1600 | Bending motion of the H-O-H angle. |

| Librational Modes | Low frequency region | Rocking, wagging, and twisting motions of the water molecule. |

| Translational Modes | Low frequency region | Movement of the entire water molecule within the crystal lattice. |

Far-Infrared Spectra for Metal-Ligand Bond Characterization

Far-infrared (FIR) spectroscopy, typically covering the range from 400 to 10 cm⁻¹, is instrumental in studying the vibrations of metal-ligand bonds. In cupric formate dihydrate, the Cu-O stretching vibrations provide direct information about the strength and nature of the coordination bonds between the copper(II) ions and the oxygen atoms of the formate ligands and water molecules.

Isotopic substitution, for instance, replacing natural copper with ⁶⁵Cu, can be employed to definitively identify the Cu-O stretching modes, as these bands will show a characteristic isotopic shift. cdnsciencepub.com Polymeric copper carboxylate complexes typically exhibit a copper-oxygen stretching vibration between 300 and 350 cm⁻¹. cdnsciencepub.com

Table 3: Far-Infrared Absorptions and Assignments for Cupric Formate Dihydrate

| Frequency Range (cm⁻¹) | Assignment |

| 300 - 400 | Cu-O (formate) stretching vibrations |

| 200 - 300 | Cu-O (water) stretching vibrations and lattice modes |

Electronic Spectroscopy (UV-Vis) for Electronic Transitions and Coordination Geometry

Electronic spectroscopy, specifically in the ultraviolet-visible (UV-Vis) range, provides information about the electronic transitions within the d-orbitals of the copper(II) ion and charge-transfer transitions between the metal and the ligands. The position and intensity of the absorption bands are sensitive to the coordination geometry around the Cu(II) center.

For cupric formate dihydrate, the UV-Vis spectrum is characterized by a broad, asymmetric absorption band in the visible to near-infrared region, which is typical for d⁹ Cu(II) complexes with a distorted octahedral geometry. This broad band is attributed to d-d transitions. In aqueous solutions, a broad band with a maximum around 800 nm is indicative of the presence of Cu²⁺ ions. researchgate.net More intense ligand-to-metal charge transfer (LMCT) bands are typically observed in the UV region. nih.govwiley.com

Table 4: Electronic Transitions in Cupric Formate Dihydrate

| Spectral Region | Wavelength Range (nm) | Type of Transition |

| Visible/Near-Infrared | ~600 - 800 | d-d transitions |

| Ultraviolet | < 400 | Ligand-to-Metal Charge Transfer (LMCT) |

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a highly sensitive technique for studying paramagnetic species, such as the Cu(II) ion with its d⁹ electron configuration. EPR spectroscopy provides detailed information about the electronic structure, symmetry of the coordination site, and the nature of the bonding between the copper ion and its ligands.

The EPR spectrum of cupric formate dihydrate is characteristic of a species with axial or near-axial symmetry. The g-values (g|| and g⊥) and hyperfine coupling constants (A|| and A⊥) obtained from the spectrum are key parameters for characterizing the Cu(II) environment. In single crystals of copper formate dihydrate, paramagnetic resonance has been investigated at room temperature, showing a single absorption peak. researchgate.net Studies on Cu(II)-doped cadmium formate dihydrate have shown that Cu(II) ions can substitute Cd(II) in two different octahedral sites, leading to distinct EPR signals. rsc.org The Jahn-Teller effect often plays a significant role in the electronic structure of Cu(II) complexes, leading to distortions from ideal octahedral geometry, which can be probed by EPR. rsc.org

Table 5: Representative EPR Parameters for Cu(II) in a Formate Environment

| Parameter | Typical Value | Information Provided |

| g | ||

| A | (cm⁻¹) |

X-ray Photoelectron Spectroscopy (XPS) for Surface and Electronic State Analysis

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique that provides information about the elemental composition and chemical (oxidation) states of the elements present in the near-surface region of a material.

For cupric formate dihydrate, XPS can be used to confirm the +2 oxidation state of copper. The Cu 2p spectrum of Cu(II) compounds is characterized by a main peak (Cu 2p₃/₂) at a binding energy of around 934-935 eV and prominent "shake-up" satellite peaks at higher binding energies (around 940-945 eV). researchgate.netrsc.org These satellite features are a definitive indicator of the Cu(II) oxidation state. researchgate.net The O 1s spectrum can be used to distinguish between oxygen atoms in the formate ligands and those in the water molecules. The C 1s spectrum shows peaks corresponding to the carbon in the formate group. researchgate.net XPS can also detect changes in the surface composition, such as the reduction of Cu(II) to Cu(I) or Cu(0) upon exposure to X-rays or other treatments. researchgate.netacs.org

Table 6: Typical XPS Binding Energies for Cupric Formate

| Core Level | Binding Energy (eV) | Assignment |

| Cu 2p₃/₂ | ~934.3 - 935 | Cu(II) in cupric formate researchgate.netrsc.org |

| Cu 2p₃/₂ Satellite | ~943.5 | Characteristic of Cu(II) researchgate.net |

| O 1s | ~532.0 | Oxygen in formate and absorbed water researchgate.net |

| C 1s | ~288.3 - 288.6 | Carbon in the O=C-O group of formate researchgate.netacs.org |

Mechanistic Studies of Thermal Decomposition and Dehydration

Thermogravimetric Analysis (TGA), Differential Thermogravimetry (DTG), and Differential Thermal Analysis (DTA)

Thermogravimetric analysis (TGA), differential thermogravimetry (DTG), and differential thermal analysis (DTA) are fundamental techniques used to study the thermal behavior of cupric formate (B1220265) dihydrate. TGA measures the change in mass of a sample as a function of temperature, while DTA detects the temperature difference between a sample and an inert reference, revealing endothermic and exothermic events. vbcop.org DTG, the first derivative of the TGA curve, helps to pinpoint the temperatures of maximum mass loss rates. science.govnetzsch.com

Studies on the thermal behavior of copper(II) formate dihydrate show a multi-step process. The initial stage involves dehydration, where the water of crystallization is lost. researchgate.net This is typically observed as an endothermic peak in DTA curves. vbcop.orgresearchgate.net For instance, the DTA thermogram for some metal formate dihydrates shows that dehydration occurs in a single step. researchgate.net Following dehydration, the anhydrous copper formate decomposes. The decomposition of the anhydrous formate is often an exothermic process, as observed in DTA studies of related metal formate complexes. researchgate.net

A study on freeze-dried copper formate, which had a composition of "Cu(HCOO)₂ · 0.1H₂O", showed its decomposition occurs at approximately 200°C. researchgate.net The TG curve indicated a significant mass loss in this region, corresponding to the decomposition into metallic copper. researchgate.net The DTA curve for this process in an argon atmosphere confirmed the decomposition event. researchgate.net

The table below summarizes typical thermal events observed during the analysis of copper formate hydrates.

| Thermal Event | Technique | Observation | Approximate Temperature Range (°C) | Reference |

| Dehydration | TGA/DTG | Mass loss corresponding to water molecules | 100 - 150 | researchgate.net |

| Dehydration | DTA/DSC | Endothermic peak | 100 - 150 | researchgate.net |

| Anhydrous Decomposition | TGA/DTG | Significant mass loss | ~200 | researchgate.net |

| Anhydrous Decomposition | DTA | Exothermic peak | ~200 | researchgate.netresearchgate.net |

Note: The exact temperatures can vary depending on factors like heating rate, atmosphere, and sample preparation history.

Kinetic Modeling of Decomposition Pathways

Kinetic modeling of the thermal decomposition of cupric formate provides insight into the reaction mechanisms. The analysis of thermogravimetric data is often used to determine kinetic parameters such as activation energy (Ea) and the pre-exponential factor (A), which are crucial for describing the reaction rate.

The dehydration of copper(II) formate dihydrate has been shown to be a phase boundary controlled contracting interface reaction. researchgate.net For many formate dihydrates, the reaction order of dehydration is found to be 2/3, indicating that the rate is controlled by a chemical process at a phase boundary. researchgate.net The activation energy for the isothermal dehydration of copper(II) formate dihydrate has been reported to be around 100 ± 5 kJ mol⁻¹. researchgate.net

The decomposition of the anhydrous salt follows different kinetic pathways. Studies on anhydrous copper(II) formate have explored its nonisothermal decomposition kinetics. acs.orgroyalsocietypublishing.org The decomposition of larger copper formate clusters (n > 2) in the gas phase has been observed to proceed through the sequential loss of neutral copper formate units, such as Cu(II)(HCO₂)₂ or Cu(II)₂(HCO₂)₄. nih.gov Once smaller clusters like Cu(II)₂(HCO₂)₅⁻ or Cu(II)(HCO₂)₃⁻ are formed, new reaction pathways, including redox reactions, become accessible. nih.gov For these smaller clusters, decomposition can lead to monovalent copper formate clusters which then undergo decarboxylation to form copper hydrides. nih.gov

The table below presents kinetic data for the dehydration of various metal formate dihydrates for comparison.

| Compound | Activation Energy (Ea) for Dehydration (kJ/mol) | Frequency Factor (A) (min⁻¹) | Reference |

| Copper(II) formate dihydrate | 100 ± 5 | 10¹⁰ s⁻¹ | researchgate.net |

| Various formate dihydrates | 108 - 142 | 10¹⁶ - 10¹⁷ | researchgate.net |

Investigation of Intermediate Species Formation

The thermal decomposition of cupric formate involves the formation of several intermediate species before the final products are obtained. The identification of these intermediates is key to elucidating the complete reaction mechanism.

During the decomposition of small copper(II) formate clusters, redox reactions can occur, leading to the formation of a variety of Cu(I) complexes. nih.gov The reduction of Cu(II) to Cu(I) is a critical step. Stoichiometric monovalent copper formate clusters, such as Cu(I)₂(HCO₂)₃⁻ and Cu(I)(HCO₂)₂⁻, have been identified as intermediates. nih.gov These Cu(I) species subsequently decompose via decarboxylation, which leads to the formation of copper hydrides like Cu(I)₂H₃⁻ or Cu(I)H₂⁻. nih.gov

Further studies have shown that the decomposition can also produce formic acid through a hydride transfer from a formate ligand to the copper center. nih.gov The formation of copper oxide centers can occur through the reaction of molecular oxygen with copper hydride intermediates or with species containing a Cu(0) center. nih.gov However, stoichiometric copper(I) and copper(II) formate clusters have been found to be unreactive towards oxygen. nih.gov

Surface formate species have also been studied as intermediates in decomposition reactions on copper surfaces. Three types of surface formates—ionic, monodentate, and bidentate species—have been identified as the main products of formic acid adsorption on Cu, Cu₂O, and CuO at room temperature. rsc.org The decomposition selectivity and activity are highly dependent on the electronic and structural properties of these surface formate intermediates. rsc.org

Analysis of Gaseous Decomposition Products

Identifying the gaseous products evolved during the thermal decomposition of cupric formate dihydrate is essential for understanding the reaction stoichiometry and mechanism. Mass spectrometry coupled with thermal analysis (TG-MS) is a powerful tool for this purpose.

The primary gaseous products released during the decomposition of copper formate at around 200°C are formic acid (HCOOH) and carbon dioxide (CO₂). researchgate.net The release of these gases accompanies the formation of metallic copper as the solid residue when the decomposition is carried out in an inert atmosphere like argon. researchgate.net

Mass spectrometry data from the decomposition of freeze-dried copper formate showed distinct signals for various mass-to-charge ratios (m/z), confirming the evolution of specific gases. researchgate.net

| m/z | Identified Gaseous Product | Reference |

| 18 | H₂O (from dehydration) | researchgate.net |

| 30 | HCOH (Formaldehyde) | researchgate.net |

| 44 | CO₂ (Carbon dioxide) | researchgate.net |

| 46 | HCOOH (Formic acid) | researchgate.net |

In the decomposition of related perovskite-like formates, formic acid itself can decompose further through two main pathways: decarboxylation (to CO₂ and H₂) or dehydration (to CO and H₂O). mdpi.com The specific path taken can depend on the reaction conditions and the presence of catalytic species.

Influence of Atmosphere and Crystallinity on Decomposition Mechanisms

The mechanism of thermal decomposition of cupric formate dihydrate is significantly influenced by the surrounding atmosphere and the crystallinity of the sample.

Influence of Atmosphere: The decomposition pathway and the final products can change drastically depending on whether the reaction is carried out in an inert, oxidizing, or reducing atmosphere. In an inert atmosphere such as argon, the decomposition of anhydrous copper formate primarily yields metallic copper. researchgate.net In contrast, decomposition in air (an oxidizing atmosphere) typically leads to the formation of copper oxides (CuO or Cu₂O). rsc.orgresearchgate.net The presence of oxygen can facilitate the oxidation of intermediate species, such as Cu(I) or metallic copper, to form copper oxides. nih.govresearchgate.net Studies on related copper salts like copper acetate (B1210297) have shown that decomposition under air results in CuO, while under argon, metallic copper is formed. scirp.org

The presence of water vapor in the atmosphere can also affect the dehydration process. For related hydrates, increased water vapor pressure has been shown to decrease the rate of dehydration. acs.org

Influence of Crystallinity: The origin and preparation history of cupric formate dihydrate samples, which affect their crystallinity and defect structure, can influence their thermal behavior. researchgate.net Differences in the kinetic behavior of dehydration have been observed between samples with different preparation histories. researchgate.net The crystallinity can affect the nucleation and growth processes during decomposition, altering the reaction rates and temperatures. The decomposition of amorphous freeze-dried iron formate, for example, proceeds differently from a crystalline sample, starting with a dehydration process that concludes around 200°C. researchgate.net Similarly, the crystallinity of copper oxide products formed during thermal oxidation is influenced by the reaction conditions. researchgate.net

Dehydration Kinetics of Hydrate (B1144303) Forms

Cupric formate exists in different hydrated forms, most commonly as a dihydrate (Cu(HCOO)₂·2H₂O) and a tetrahydrate (Cu(HCOO)₂·4H₂O). researchgate.netnih.gov The kinetics of the dehydration of these hydrates have been a subject of detailed study.

The dehydration of single crystals of copper formate tetrahydrate has been investigated, and reproducible kinetic data were obtained. rsc.orgrsc.org A key finding is that although structural studies suggest the presence of two different types of water molecules based on their coordination, all water molecules behave identically in terms of their dehydration kinetics. rsc.orgrsc.org

The dehydration process is described by a two-dimensional contracting envelope equation, where the reactant/product interface moves into the crystal at a constant rate parallel to the (001) planes containing the copper and formate ions. rsc.orgrsc.org

For the dihydrate, the dehydration is generally a one-step reaction. researchgate.net The kinetics are often controlled by a chemical process occurring at the phase boundary between the hydrated reactant and the anhydrous product. researchgate.net

Advanced Magnetic Properties and Exchange Interactions

Magnetic Susceptibility Measurements and Temperature Dependence

The magnetic behavior of copper(II) formate (B1220265) frameworks is typically investigated by measuring the magnetic susceptibility (χ) as a function of temperature (T). These measurements are often performed using a SQUID (Superconducting Quantum Interference Device) or a vibrating sample magnetometer (VSM). rsc.orgdtic.mil

The temperature dependence of the magnetic susceptibility provides initial insights into the nature of the magnetic interactions. For instance, in the perovskite-like framework of dimethylammonium copper formate, [(CH₃)₂NH₂]Cu(HCOO)₃ (DMACuF), the magnetic susceptibility exhibits a broad maximum around 50 K, which is a characteristic signature of low-dimensional magnetism, specifically suggesting strong one-dimensional (1D) antiferromagnetic correlations. researchgate.netaps.org Similarly, for the layered compound Cu(HCOO)₂·2(NH₂)₂CO·2H₂O, a broad maximum in susceptibility is observed near 60 K, indicating the development of short-range magnetic order. researchgate.net

In some cases, the susceptibility data can be fitted to the Curie-Weiss law, χ = C / (T - θ), to extract the Curie constant (C) and the Weiss temperature (θ). A positive θ suggests dominant ferromagnetic interactions, while a negative θ indicates antiferromagnetic interactions. For example, anhydrous α-Cu(HCOO)₂, exhibits a positive Weiss temperature of θc = +9.8(3) K, hinting at ferromagnetic ordering at lower temperatures. researchgate.net For the chain-containing compound Cu₂(HCO₂)₃(C₃N₂H₄)₄(NO₃), a fit to a modified Curie-Weiss law yielded an effective magnetic moment of 2.06 μB, which is typical for Cu²⁺ cations. scispace.com

Interactive Table 1: Magnetic Susceptibility Data for Select Copper Formate Compounds This table summarizes key parameters obtained from magnetic susceptibility measurements for different copper formate-based compounds.

| Compound | Measurement Temperature (K) | Key Feature | Weiss Temperature (θ) | Ref |

|---|---|---|---|---|

| [(CH₃)₂NH₂]Cu(HCOO)₃ | 1.8 - 300+ | Broad maximum at ~50 K | - | researchgate.netaps.org |

| Cu(HCOO)₂·2(NH₂)₂CO·2H₂O | 1.2 - 90 | Broad maximum at ~60 K | - | researchgate.net |

| α-Cu(HCOO)₂ (anhydrous) | 10 - 300 | Paramagnetic behavior | +9.8(3) K | researchgate.net |

| [Cu₃(OH)₄(HCOO)₂] | 2 - 300 | Anomaly at ~2.5 K | - | rsc.org |

Elucidation of Exchange Coupling Parameters

The strength and nature of the magnetic interactions between Cu²⁺ ions are quantified by the exchange coupling constant, J. A negative J value signifies antiferromagnetic coupling, while a positive value indicates ferromagnetic coupling. This parameter is typically determined by fitting experimental magnetic susceptibility data to a theoretical model, such as the Heisenberg model for chains or layers.

The mixed-valent frameworks ACu₅Br₄(COOH)₄ display strong antiferromagnetic coupling within the 2D formate layers, characterized by a J/k_B value of approximately -100 K. rsc.orgrsc.orgresearchgate.netrsc.org This strong interaction is mediated effectively by the short formate bridging ligands. In contrast, the interchain coupling in the 1D antiferromagnet [(CH₃)₂NH₂]Cu(HCOO)₃ is much weaker, with an estimated value of -2 K, while the intrachain exchange constant is significantly larger at 77.4 K, highlighting its quasi-ideal 1D nature. aps.org

Other examples include:

Copper(II) formate diureate dihydrate : J = -22.9 cm⁻¹, indicating moderately strong antiferromagnetic exchange. dtic.mil

Basic copper formate [Cu₃(OH)₄(HCOO)₂] : J/k_B = 35.7(2) K, showing dominant antiferromagnetic interactions within its triangular lattice. researchgate.netrsc.org

Dinuclear copper complexes : A study on related dinuclear copper units bridged by acetate (B1210297) ligands found J₀ values of -75 cm⁻¹ and -78 cm⁻¹, showcasing strong antiferromagnetic coupling. rsc.org

Dimensionality of Magnetic Interactions in Framework Structures

The crystal structure of copper formate compounds dictates the dimensionality of their magnetic interactions. These materials can exhibit behaviors ranging from one-dimensional (chains) and two-dimensional (layers) to complex three-dimensional networks.

One-Dimensional (1D) Systems : The compound [(CH₃)₂NH₂]Cu(HCOO)₃ is a well-documented example of a quasi-1D antiferromagnet. researchgate.netaps.org Although it possesses a 3D crystal structure, the magnetic interactions are predominantly confined to chains due to the specific orbital arrangement caused by the Jahn-Teller distortion of the Cu²⁺ ions. aps.org

Two-Dimensional (2D) Systems : Layered structures are common and often lead to 2D magnetic behavior. Copper(II) formate diureate dihydrate is described as a nearly Heisenberg 2D layer antiferromagnet. dtic.mil Similarly, the magnetic properties of ACu₅Br₄(COOH)₄ are initially dominated by 2D short-range antiferromagnetic order within the distinct copper(II) formate layers. rsc.orgrsc.orgresearchgate.net Basic copper formate, [Cu₃(OH)₄(HCOO)₂], features a 2D distorted triangular-lattice magnetic network, which can lead to interesting phenomena like geometrical frustration. researchgate.netrsc.org

Transition from 2D to 3D : Low-dimensional systems can exhibit a crossover to 3D long-range order at low temperatures. This occurs when weaker, but non-negligible, interactions between the chains or layers become significant. scispace.com The ACu₅Br₄(COOH)₄ series is a clear example, where interactions between the 2D magnetic layers, despite being separated by large non-magnetic layers, induce 3D ordering at ~40 K. rsc.orgrsc.org

Role of Coordination Geometry and Bridging Ligands in Magnetic Behavior

The magnetic properties of copper(II) formate frameworks are intrinsically linked to the coordination environment of the Cu²⁺ ions and the nature of the bridging formate ligands. The Jahn-Teller effect, inherent to the d⁹ configuration of Cu²⁺, plays a pivotal role by creating distorted coordination geometries, typically elongated octahedra or square pyramids. rsc.orgaps.org

This distortion dictates the orientation of the magnetic orbital (typically d(x²-y²)), which in turn governs the efficiency of the superexchange pathway through the bridging ligands. aps.org In DMACuF, the magnetic d(x²-y²) orbitals are contained within the CuO₄ square planes, leading to strong Cu-O-C-O-Cu superexchange pathways along one direction, resulting in 1D magnetism. aps.org

The bridging mode of the formate ligand is also critical. The anti-anti bridging mode is common and facilitates strong magnetic coupling. rsc.orgrsc.org The orientation of the Jahn-Teller axis relative to the direction of the polymer chain can have a dramatic effect. Research has shown that when the Jahn-Teller axis is perpendicular to the chain direction, significant antiferromagnetic order can be observed. scispace.comrsc.org Conversely, if the Jahn-Teller axis is oriented along the chain, the superexchange pathway is longer and less effective, resulting in very weak interactions and paramagnetic behavior down to low temperatures. scispace.comrsc.org

Magneto-Structural Correlations and Theoretical Models

The relationship between a material's crystal structure and its magnetic properties can be systematically studied to establish magneto-structural correlations. For copper(II) compounds, these correlations often relate parameters like bond lengths and angles to the exchange coupling constant, J. rsc.orgufl.edu

Theoretical models are essential for interpreting experimental data and understanding the underlying physics. The magnetic susceptibility data of many copper formate systems are analyzed using models based on the Heisenberg Hamiltonian. For example, the data for copper(II) formate diureate dihydrate was successfully fitted using a high-temperature series expansion for a 2D Heisenberg model on a quadratic lattice. dtic.mil

Density Functional Theory (DFT) has become a powerful tool for predicting and rationalizing magnetic behavior. Broken-symmetry DFT calculations have been shown to correctly predict the nature and magnitude of antiferromagnetic coupling in dinuclear copper complexes. rsc.org For DMACuF, DFT calculations supported the experimental finding that it behaves as a 1D antiferromagnet with weakly coupled chains. researchgate.netaps.org These computational approaches allow for a detailed analysis of the magnetic orbitals and the superexchange pathways, providing a deeper understanding of the magneto-structural correlations at the electronic level. nih.gov

Theoretical and Computational Chemistry Investigations

Density Functional Theory (DFT) Calculations

DFT has emerged as a principal method for investigating copper formate (B1220265) systems due to its favorable balance of computational cost and accuracy. Functionals such as B3LYP, BMK, and PBE are commonly employed, often with basis sets like def2TZVP, to model the behavior of these complexes. d-nb.infonih.govucc.ie

DFT calculations are crucial for determining the stable geometries of cupric formate complexes. For dimeric models like [Cu2(formate)4(OH2)2], which represents the core paddlewheel unit, DFT optimizations consistently predict an elongated form as the ground state geometry. rsc.org The electronic structure analysis shows that the highest singly occupied molecular orbitals (SOMOs) are typically composed of the antibonding combination of the Cu 3dx²-y² orbitals, which are strongly bonded with the formate ligands. researchgate.net The choice of functional and basis set, such as B3LYP/def2TZVP, is benchmarked against higher-level methods like coupled cluster to ensure reliability. d-nb.info The stability of the wave function is a critical checkpoint in these calculations to ensure the electronic ground state has been correctly identified. d-nb.infonih.gov

| Parameter | Calculated Value (Å) | Methodology |

|---|---|---|

| Cu-O (Equatorial Carboxylate) | 2.14 | DFT/TBP Geometry |

| Cu-O (Axial Carboxylate) | 2.01 | DFT/TBP Geometry |

| Cu-Cu Distance | ~3.3–3.6 | B3LYP/def2TZVP |

One of the most significant applications of DFT in this area is the prediction of magnetic properties. The magnetic coupling between copper(II) centers in dimeric formate complexes is mediated by the bridging formate ligands through a superexchange mechanism. researchgate.netnih.gov To calculate the magnetic exchange coupling constant (J), which quantifies the strength and nature of this interaction, the broken-symmetry (BS-DFT) approach is widely used. rsc.org

This method calculates the energy difference between the high-spin (ferromagnetic, FM) state and a spin-broken-symmetry (antiferromagnetic, AFM) state. A negative J value indicates AFM coupling (paired spins in the ground state), while a positive J value signifies FM coupling (parallel spins). rsc.orgresearchgate.net Theoretical studies have shown that the Cu–O–Cu bridging angle is a primary factor determining the nature of the interaction; angles greater than 98° typically lead to AFM coupling, while smaller angles favor FM interactions. acs.org DFT calculations correctly predict the nature and magnitude of these interactions, aligning well with experimental data. rsc.org

| System | Functional | Calculated J (cm⁻¹) | Magnetic Behavior |

|---|---|---|---|

| Alkoxo-bridged Cu(II) Dimer 1 | BS-DFT | -602.1 | Strong Antiferromagnetic acs.org |

| Alkoxo-bridged Cu(II) Dimer 2 | BS-DFT | -151 | Antiferromagnetic acs.org |

| Mn(III,IV) Dimer Model | TPSSh | -95.1 | Antiferromagnetic bath.ac.uk |

| Mn(III,IV) Dimer Model | BP86 | -161.7 | Antiferromagnetic bath.ac.uk |

DFT calculations are employed to compute the vibrational frequencies of cupric formate dihydrate, which are then compared with experimental infrared (IR) and Raman spectra to provide a definitive assignment of the vibrational modes. ntnu.noresearchgate.net The calculations can distinguish between the vibrations of the formate ion, the copper-oxygen bonds, and the water of hydration. For instance, the antisymmetric C=O stretching mode is a key feature in the IR spectrum that can be accurately predicted. d-nb.info Comparing the calculated frequencies with experimental data from various hydrated and anhydrous forms of copper formate allows for a detailed understanding of the structural differences. researchgate.net

Time-Dependent Density Functional Theory (TD-DFT) for Spectroscopic Rationalization

Time-dependent DFT (TD-DFT) is the method of choice for simulating electronic absorption spectra (UV-Vis) and rationalizing the electronic transitions observed experimentally. researchgate.netuchile.cl TD-DFT calculations on copper(II) complexes can assign the observed absorption bands to specific electronic excitations, such as d-d transitions localized on the metal center, or charge-transfer transitions between the metal and the ligands (ligand-to-metal, LMCT, or metal-to-ligand, MLCT). researchgate.netuchile.cl For cupric formate, these calculations help to understand the electronic structure and the nature of the excited states, providing insight into the coexistence of singlet and triplet bands in dimeric species. researchgate.net

First-Principle Calculations for Band Structure and Electronic Properties

First-principle calculations, a category that includes DFT, are used to investigate the solid-state electronic properties of crystalline copper formates by computing their electronic band structure and density of states (DOS). researchgate.net Such calculations have been performed for the anhydrous α and β modifications of copper(II) formate. researchgate.netresearchgate.net The results from these simulations correspond well with experimentally observed phenomena, such as the structural instability of the β-form and differences in the fundamental absorption edge between the two modifications. researchgate.net Furthermore, these calculations can predict the magnetic ordering in the solid state, indicating low-temperature ferromagnetic ordering in α-Cu(HCOO)₂ and antiferromagnetic ordering of magnetic moments within the chains of the β-modification. researchgate.netresearchgate.net For copper pyrophosphate dihydrate, another Cu(II) compound, it was shown that standard DFT methods might underpredict the band gap, and corrections (like the Hubbard U term, DFT+U) are necessary to achieve agreement with experimental values. nih.gov

Mechanistic Insights into Reactivity and Decomposition from Computational Models

Computational models have been instrumental in mapping out the complex decomposition pathways of copper formate. d-nb.info DFT calculations reveal that the decomposition can proceed through several competing mechanisms. d-nb.info One key pathway involves the elimination of CO₂ through a hydride transfer from a formate ligand to the copper center, which reduces Cu(II) to Cu(I). d-nb.info Another pathway is the release of formic acid, which can occur via proton-coupled electron transfer (PCET). d-nb.info

Computational studies identify the transition states (TS) for these reaction steps and calculate their corresponding energy barriers. For instance, in the decomposition of a Cu(II)(HCOO)₂H species, the elimination of formic acid via transition state TS10 was found to have the highest energy barrier. d-nb.info The reaction mechanisms are verified by following the intrinsic reaction coordinate (IRC) from the transition state to the reactants and products. d-nb.info These models also provide insights into the formation of intermediates, such as copper hydrides, which are relevant in catalysis and atomic layer deposition processes. nih.govucc.ieucc.ie

| Reaction Step | Mechanism | Key Finding | Reference |

|---|---|---|---|

| CO₂ Elimination | Hydride transfer from formate to copper | Results in reduction of Cu(II) to Cu(I). | d-nb.info |

| Formic Acid Release | Proton-Coupled Electron Transfer (PCET) | Involves a second formate ligand and reduction of two Cu(II) centers. | d-nb.info |

| H₂ Dissociation | Transition State (TS11) mediated | Alternative pathway to form Cu(I)(HCOO)(CO₂). | d-nb.info |

| Radical-based Decomposition | NH₂ radical abstracts H from formate | Spontaneous formation of CO₂ and NH₃, leaving Cu(0). | ucc.ieucc.ie |

Coordination Chemistry and Supramolecular Assembly

Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers

Cupric formate (B1220265) serves as a fundamental building block in the synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers (CPs). researchgate.net These materials are extended networks of metal ions or clusters linked by organic ligands. In the case of cupric formate-based structures, the formate anion often acts as the primary or a co-ligand to bridge copper centers, leading to the formation of one-dimensional (1D), two-dimensional (2D), or three-dimensional (3D) networks. researchgate.netacs.org

The dimensionality and topology of the resulting framework can be tuned by controlling reaction conditions and, more significantly, by introducing ancillary ligands, often referred to as co-ligands. For instance, the reaction of copper(II) salts with formate sources in the presence of N-donor ligands like 4,4'-bipyridine (B149096) (4,4'-bpy) can lead to the formation of extended, robust frameworks. researchgate.net The flexibility of the Cu(II) coordination sphere, which can range from square planar to octahedral, allows for the accommodation of various ligands and the formation of diverse structural motifs. fiu.edu

Research has demonstrated the synthesis of novel metal-organic compounds by reacting cupric formate with other ligands, leading to structures with unique properties. For example, two novel metal-organic compounds, [NH₃(CH₂)nNH₃][Cu₂(HCOO)₄Cl₂] (where n = 3,4), have been synthesized and studied. tandfonline.com The inherent porosity of some of these frameworks makes them promising candidates for applications in gas storage and separation. researchgate.net

Interactive Table: Examples of Cupric Formate-Based Coordination Polymers and MOFs

| Compound Formula | Dimensionality | Bridging Ligands | Key Structural Features | Reference(s) |

| NaCu₂(HCO₂)₃(1,3-pn)₂₂ | 1D | Formate, 1,3-propanediamine | Alternating μ₁,₁- and μ₁,₃-formate bridges creating a polymeric chain. clarku.edu | researchgate.netclarku.edu |

| {[Cu(4,4'-bpy)(μ-OOCH)(NO₃)]}n | 2D | Formate, 4,4'-bipyridine | 2D framework assembled from dinuclear chain secondary building units. researchgate.net | researchgate.net |

| {Cu₃(4,4'-bpy)₃(μ-OOCH)₄(H₂O)₂₂(H₂O)₆}₂ | 2D | Formate, 4,4'-bipyridine | 2D coordination network based on trinuclear chain secondary building units. researchgate.net | researchgate.net |

| [Cu(H₂O)₄(dpa)]n | 1D | Diphenic acid (dpa) | One-dimensional helical chain of pseudo square-planar Cu(H₂O)₄ bridged by bis-monodentate dpa. acs.org | acs.org |

| [Cu(4,4'-bipy)(dpa)]n | 3D | Diphenic acid (dpa), 4,4'-bipyridine | 3D coordination polymer composed of Cu−dpa helical chains bridged by 4,4'-bipy. acs.org | acs.org |

Role of Formate Anion as a Bridging Ligand

The formate anion (HCOO⁻) is a versatile bridging ligand in coordination chemistry, capable of adopting several coordination modes. wikipedia.org Its small size and ability to bridge two or more metal centers are key to the formation of polynuclear and extended structures from cupric formate. The most common bridging modes observed for the formate anion in copper(II) complexes are the syn-syn, syn-anti, and anti-anti conformations.

In many cupric formate-based coordination polymers, the formate anion acts as a μ₁,₃-bridge, linking two copper centers through its two oxygen atoms. This bridging mode is prevalent in the formation of layered and framework structures. For example, in some layered copper(II) formate hydrates, the layers are built from copper ions linked by formate bridges in an anti-anti arrangement. rsc.org The specific coordination mode of the formate ligand can significantly influence the magnetic properties of the resulting material by mediating superexchange interactions between the copper(II) ions. nih.gov

Quantum chemical calculations have been employed to understand the binding motifs of formate ligands, confirming the preference for bridging bidentate coordination in many polynuclear copper formate clusters. aip.org Infrared spectroscopy is a valuable tool for characterizing the coordination mode of the formate anion, as the separation between the symmetric and asymmetric C-O stretching frequencies is sensitive to its binding geometry. acs.org

Interactive Table: Coordination Modes of the Formate Anion in Copper(II) Complexes

| Coordination Mode | Description | Example Compound/System | Reference(s) |

| μ₁,₁-Bridging | Both oxygen atoms of the formate ligand coordinate to the same two metal centers, forming a four-membered ring. | NaCu₂(HCO₂)₃(1,3-pn)₂₂ | researchgate.netclarku.edu |

| μ₁,₃-Bridging (anti-anti) | The formate ligand bridges two metal centers with the metal ions on opposite sides of the ligand plane. | Cu₃Mg(OH)₆Br₂ (formate layer) | rsc.org |

| Monodentate | Only one oxygen atom of the formate ligand coordinates to a metal center. | Cu(II)₂(HCO₂)₅⁻ clusters | aip.org |

| Bidentate Chelating | Both oxygen atoms of the formate ligand coordinate to the same metal center. | Not commonly observed with simple cupric formate, but possible in more complex systems. | acs.org |

Influence of Co-ligands on Complex Formation and Structure

The introduction of co-ligands into reaction systems containing cupric formate is a powerful strategy for directing the assembly of specific supramolecular architectures. These co-ligands, typically organic molecules with nitrogen or oxygen donor atoms, can act as pillars, spacers, or competing ligands, thereby influencing the dimensionality, connectivity, and properties of the final product.

For instance, the use of long, rigid N-donor ligands like 4,4'-bipyridine (4,4'-bpy) or 1,2-bis(4-pyridyl)ethylene (bpe) can link 1D cupric formate chains or 2D layers into 3D frameworks. researchgate.netacs.org The length and flexibility of the co-ligand directly impact the dimensions of the resulting network and can lead to phenomena such as interpenetration, where multiple independent frameworks are interwoven. acs.org

The nature of the co-ligand can also lead to the formation of discrete polynuclear complexes instead of extended polymers. The reaction of copper(II) carboxylates with pyrazole (B372694), for example, can yield a variety of mono-, di-, tri-, or even hexanuclear copper complexes, depending on the reaction conditions and the specific carboxylate used. acs.org The choice of anionic co-ligands, such as pseudohalides (e.g., azide (B81097) or cyanate), can also dramatically alter the resulting structure, leading to either dinuclear or mononuclear complexes with different coordination geometries around the copper(II) center. rsc.org

Interactive Table: Effect of Co-ligands on Cupric Formate-Based Structures

| Co-ligand | Resulting Structure with Cupric Formate | Role of Co-ligand | Key Structural Outcome | Reference(s) |

| 4,4'-Bipyridine (4,4'-bpy) | {[Cu(4,4'-bpy)(μ-OOCH)(NO₃)]}n | Bridging ligand | Formation of a 2D framework from dinuclear chains. researchgate.net | researchgate.net |

| 1,3-Propanediamine (1,3-pn) | NaCu₂(HCO₂)₃(1,3-pn)₂₂ | Chelating and bridging support | Formation of a 1D coordination polymer with alternating formate bridges. clarku.edu | researchgate.netclarku.edu |

| Pyrazole (Hpz) | [Cu(RCOO)₂(Hpz)n]m or [Cu₃(μ₃-OH)(μ-pz)₃]²⁺ based species | Terminal or bridging ligand | Formation of discrete mono-, di-, or polynuclear complexes. acs.org | acs.org |

| Azide (N₃⁻) | [Cu₂L₂(μ₁,₁-N₃)₂] | Bridging co-ligand | Formation of a dinuclear complex with bridging azides. rsc.org | rsc.org |

| Isocyanato (NCO⁻) | [CuL(NCO)] | Terminal co-ligand | Formation of a mononuclear complex. rsc.org | rsc.org |

Characterization of Polynuclear and Layered Architectures

In addition to X-ray diffraction, spectroscopic methods such as infrared (IR) and Raman spectroscopy are vital for characterizing these materials. IR spectroscopy is particularly useful for probing the coordination environment of the formate and other functional groups within the structure. tandfonline.comaip.orgacs.org The vibrational frequencies of the carboxylate group are sensitive to its coordination mode (monodentate, bidentate, bridging), providing valuable structural insights. acs.org

Magnetic susceptibility measurements are also a key characterization technique, especially given that these materials often contain paramagnetic Cu(II) centers. The nature of the bridging ligands, particularly the formate anion, dictates the magnetic exchange interactions between adjacent copper ions, leading to antiferromagnetic or ferromagnetic coupling. researchgate.netnih.gov These magnetic properties are a direct consequence of the supramolecular structure.

Interactive Table: Characterization Data for Selected Cupric Formate-Based Architectures

| Compound/System | Characterization Technique | Key Findings | Reference(s) |

| NaCu₂(HCO₂)₃(1,3-pn)₂₂ | Single-Crystal X-ray Diffraction | Polymeric chain with alternating μ₁,₁- and μ₁,₃-formate bridges. Cu(II) ions in different coordination environments. | researchgate.netclarku.edu |

| NaCu₂(HCO₂)₃(1,3-pn)₂₂ | Magnetic Susceptibility | Strong antiferromagnetic coupling between μ₁,₁-bridged Cu(II) ions, leading to a singlet ground state. | researchgate.netclarku.edu |

| Anionic Copper Formate Clusters | Infrared Multiple Photon Dissociation (IRMPD) Spectroscopy | The C-O stretching vibrations are diagnostic of the monodentate or bidentate binding motif of the formate ligands. | researchgate.net |

| {Cu₃(4,4'-bpy)₃(μ-OOCH)₄(H₂O)₂₂(H₂O)₆}₂ | Single-Crystal X-ray Diffraction | 2D coordination network with a (4,4) topology based on trinuclear chain secondary building units. Cu-Cu distance of 2.933(2) Å. | researchgate.net |

| {[Cu(4,4'-bpy)(μ-OOCH)(NO₃)]}n | Single-Crystal X-ray Diffraction | 2D framework assembled from dinuclear chain secondary building units. Cu-Cu distance of 3.023(1) Å. | researchgate.net |

Advanced Materials Precursor and Catalysis Research

Precursor Chemistry for Copper Nanoparticle and Film Synthesis

Cupric formate (B1220265) dihydrate serves as a key precursor in the bottom-up synthesis of copper and copper-based nanomaterials. Its utility stems from its relatively low decomposition temperature and the self-reducing nature of the formate anion, which facilitates the formation of metallic copper without the need for harsh reducing agents.

The thermal decomposition of cupric formate is a widely employed method for producing metallic copper, particularly for applications in printed electronics where low processing temperatures are crucial. rsc.orgacs.org When heated, cupric formate undergoes a decomposition reaction to yield pure metallic copper. rsc.org This process typically occurs at around 200°C. rsc.orgneuroquantology.com However, research has shown that this decomposition temperature can be significantly influenced by the presence of solvents or additives. For instance, the introduction of copper nanoparticles can lower the decomposition temperature to as low as 140°C. rsc.org The mechanism of decomposition is understood to involve competing processes of dehydration and/or dehydroxylation, with the formation of a copper hydride intermediate being a limiting step. acs.org

The decomposition of copper formate clusters has been studied in the gas phase, revealing that larger clusters initially lose neutral copper formate units. nih.gov For smaller clusters, redox reactions become prominent, leading to the formation of formic acid and the reduction of Cu(II) to Cu(I). nih.govnih.gov One of the formate ligands provides a hydride intermediate, which is a key step in the release of formic acid. nih.gov

The table below summarizes the thermal decomposition characteristics of cupric formate under various conditions.

| Precursor/Complex | State | Decomposition Temperature (°C) | Key Observations |

| Pure Copper Formate | Solid | ~200 (Exothermic peaks at 175 and 210) | Two-stage exothermic process. acs.org |

| Copper Formate Hydrate (B1144303) in DMSO | Solution (in the presence of a solid precipitate) | 130 | Lower decomposition temperature compared to the pure solid, likely due to the replacement of water with DMSO molecules in the complex. acs.org |

| Copper Formate DMSO Complex | Solid | 135 | The crystal lattice has an inhibitory effect on the decomposition process. acs.org |

| Copper Formate in the presence of Copper Nanoparticles | Solution | 140 | Copper nanoparticles act as seed centers, promoting the formation of crystalline copper. rsc.org |